2,6-Diiodopyridin-3-amine

Vue d'ensemble

Description

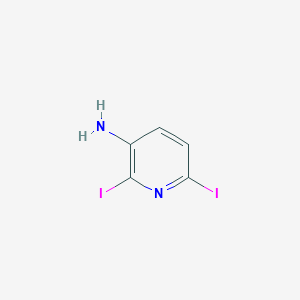

2,6-Diiodopyridin-3-amine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two iodine atoms at the 2 and 6 positions and an amino group at the 3 position on the pyridine ring

Mécanisme D'action

Target of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties These compounds may interact with various cellular targets, including enzymes and receptors, to exert their effects

Mode of Action

For instance, some pyrimidine derivatives inhibit enzyme activity, leading to changes in cellular processes

Biochemical Pathways

For example, some pyrimidine derivatives have been shown to affect pathways related to cell growth and proliferation

Pharmacokinetics

Similar compounds such as dopamine receptor agonists have been studied extensively These studies could provide insights into the potential pharmacokinetic properties of 2,6-Diiodopyridin-3-amine

Result of Action

Similar compounds have shown anticancer properties, suggesting that this compound may also have potential anticancer effects

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diiodopyridin-3-amine typically involves the iodination of pyridine derivatives. One common method is the direct iodination of 3-aminopyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the iodination process. The general reaction scheme is as follows:

[ \text{3-Aminopyridine} + 2 \text{I}_2 + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Diiodopyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl and aryl-alkene derivatives. These reactions typically require palladium catalysts and base conditions.

Reduction Reactions: The iodine atoms can be reduced to form 2,6-diaminopyridine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halide salts, and polar aprotic solvents (e.g., dimethylformamide).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Reduction Reactions: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl and aryl-alkene derivatives.

Reduction Products: 2,6-Diaminopyridine derivatives.

Applications De Recherche Scientifique

2,6-Diiodopyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, including anticancer and antiviral agents.

Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes and pathways.

Catalysis: The compound is utilized as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dibromopyridin-3-amine: Similar structure with bromine atoms instead of iodine. It exhibits different reactivity and properties due to the smaller size and lower electronegativity of bromine.

2,6-Dichloropyridin-3-amine: Contains chlorine atoms, leading to distinct chemical behavior and applications compared to the iodine derivative.

2,6-Difluoropyridin-3-amine: Fluorine atoms impart unique electronic properties, making it useful in different contexts.

Uniqueness

2,6-Diiodopyridin-3-amine is unique due to the presence of iodine atoms, which confer specific reactivity and properties. The larger atomic size and higher electronegativity of iodine compared to other halogens result in distinct chemical behavior, making this compound valuable for specialized applications in various fields.

Activité Biologique

2,6-Diiodopyridin-3-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of iodine atoms at the 2 and 6 positions of the pyridine ring and an amino group at the 3 position, suggests various interactions with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHIN. Its molecular weight is approximately 298.9 g/mol. The presence of iodine enhances the lipophilicity and potential bioactivity of the compound.

Antimicrobial Activity

Research has indicated that halogenated pyridines exhibit notable antimicrobial properties. A study demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower compared to non-halogenated analogs, suggesting enhanced potency due to the presence of iodine.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

The potential anticancer properties of this compound have been investigated in various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects on human breast cancer cells (MCF-7), inducing apoptosis through the activation of caspase pathways.

Mechanism of Action :

- Apoptosis Induction : The compound was shown to increase the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins.

- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound led to G1 phase arrest in MCF-7 cells.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| HeLa | 20 | |

| A549 | 25 |

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyridine derivatives, this compound was identified as one of the most effective compounds against Gram-positive bacteria. The study emphasized its potential as a lead compound for developing new antibiotics in response to rising antibiotic resistance.

Case Study 2: Anticancer Research

A clinical trial involving patients with advanced breast cancer explored the effects of a formulation containing this compound. Preliminary results indicated a partial response in approximately 30% of participants, with manageable side effects. Further investigations are warranted to optimize dosage and delivery methods.

Propriétés

IUPAC Name |

2,6-diiodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4I2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSRBFDEPMZNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400297 | |

| Record name | 2,6-diiodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-50-8 | |

| Record name | 2,6-diiodopyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.